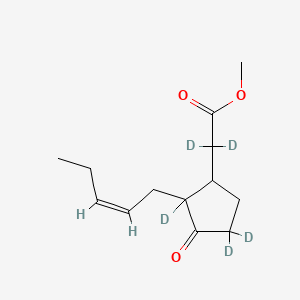
Methyl Jasmonate-d5 (2,4,4-d3; acetyl-2,2-d2) (mixture of diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl Jasmonate-d5 (2,4,4-d3; acetyl-2,2-d2) (mixture of diastereomers) is a deuterated form of Methyl Jasmonate, a compound known for its role in plant defense mechanisms and growth regulation. The deuterated version is used in scientific research to study metabolic pathways and mechanisms due to its stability and traceability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Jasmonate-d5 involves the incorporation of deuterium atoms into the Methyl Jasmonate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Methyl Jasmonate-d5 requires large-scale synthesis techniques. This often involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The process may include multiple steps of purification and quality control to meet the standards required for research applications.
化学反应分析
Types of Reactions
Methyl Jasmonate-d5 undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
Methyl Jasmonate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand reaction mechanisms and pathways.
Biology: Helps in studying plant defense mechanisms and growth regulation.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Used in the development of fragrances and flavors due to its stability and unique properties.
作用机制
The mechanism of action of Methyl Jasmonate-d5 involves its interaction with specific molecular targets and pathways. In plants, it binds to jasmonate receptors, triggering a cascade of signaling events that lead to defense responses and growth regulation. The deuterated form allows for precise tracking and study of these pathways in research settings.
相似化合物的比较
Similar Compounds
Methyl Jasmonate: The non-deuterated form, widely studied for its biological activities.
Jasmonic Acid: A related compound with similar biological functions.
Deuterated Analogues: Other deuterated compounds used in similar research applications.
Uniqueness
Methyl Jasmonate-d5 stands out due to its stable isotope labeling, which provides enhanced stability and traceability in research studies. This makes it a valuable tool for studying complex biological and chemical processes with high precision.
属性
分子式 |
C13H20O3 |
|---|---|
分子量 |
229.33 g/mol |
IUPAC 名称 |
methyl 2,2-dideuterio-2-[2,4,4-trideuterio-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/i8D2,9D2,11D |
InChI 键 |
GEWDNTWNSAZUDX-BLGHEQHMSA-N |
手性 SMILES |
[2H]C1(CC(C(C1=O)([2H])C/C=C\CC)C([2H])([2H])C(=O)OC)[2H] |
规范 SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















